![molecular formula C16H21NO2 B14113410 PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-](/img/structure/B14113410.png)
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an indeno-furan moiety, which contributes to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as insomnia and anxiety.
Wirkmechanismus
The mechanism of action of PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The compound’s structure allows it to bind selectively to these targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ramelteon: A melatonin receptor agonist with a similar indeno-furan structure.
Agomelatine: Another melatonin receptor agonist used in the treatment of depression.
Melatonin: A naturally occurring hormone that regulates sleep-wake cycles.
Uniqueness
Its ability to selectively interact with molecular targets sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H21NO2 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
N-[2-(3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran-7-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H21NO2/c1-2-16(18)17-7-5-11-3-4-12-9-13-6-8-19-15(13)10-14(11)12/h9-11H,2-8H2,1H3,(H,17,18) |
InChI-Schlüssel |
QOWFGUBJIQONDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCCC1CCC2=CC3=C(C=C12)OCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


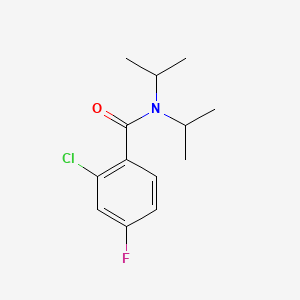
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14113330.png)

![3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113335.png)
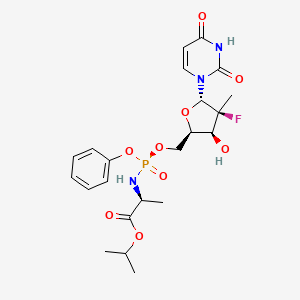

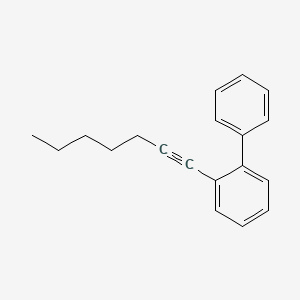

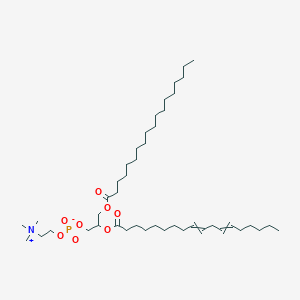
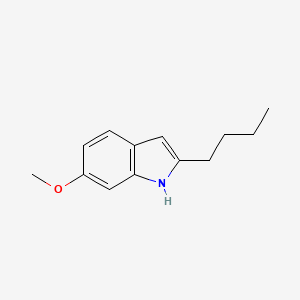
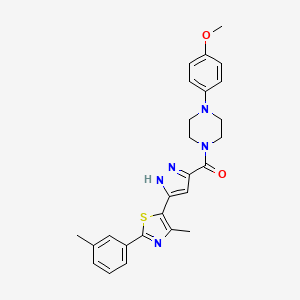
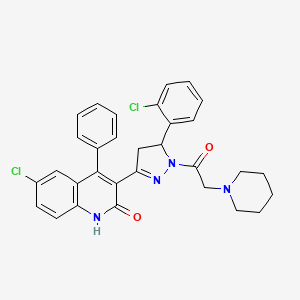
![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)
![3-(3-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113411.png)
